molecular formula C16H27BrClNO3 B4396625 2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B4396625
M. Wt: 396.7 g/mol
InChI Key: RKWAUBKIUIUSTJ-UHFFFAOYSA-N
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Description

2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzylamine core substituted with bromine, ethoxy, and isopropoxy groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions. The process begins with the bromination of a benzene derivative, followed by the introduction of ethoxy and isopropoxy groups through nucleophilic substitution. The final step involves the formation of the benzylamine core and its subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromo-4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride
  • 2-[(3-chloro-5-ethoxy-4-isopropoxybenzyl)amino]-2-methyl-1-propanol hydrochloride

Uniqueness

2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its specific substitution pattern on the benzylamine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO3.ClH/c1-6-20-14-8-12(9-18-16(4,5)10-19)7-13(17)15(14)21-11(2)3;/h7-8,11,18-19H,6,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWAUBKIUIUSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC(C)(C)CO)Br)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
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2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 4
2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 5
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2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Reactant of Route 6
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2-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

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